Methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound has the CAS number 898441-02-6 and a molecular weight of 434.4 g/mol, with the molecular formula .
This compound falls under the category of benzoates, which are esters of benzoic acid, and it contains several functional groups including an acetamido group and a pyran derivative. Its structure suggests potential biological activity, making it a candidate for research in pharmaceuticals and other scientific applications.
The synthesis of methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds include:
These reactions typically require careful control of temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of methyl 4-(2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can be represented using various chemical notation systems:
InChI=1S/C24H22N2O6/c1-16-11-17-5-3-4-6-21(17)26(16)13-20-12-22(27)23(14-30-20)31-15-24(28)25-18-7-9-19(29-2)10-8-18/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,25,28)
This notation provides a standardized way to describe the compound's structure for databases and chemical informatics.
The compound features:
While specific reactions involving methyl 4-(2-((6-(indolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate are not extensively documented, compounds with similar structures often undergo:
Understanding these reactions is crucial for predicting the behavior of this compound in biological systems.
Further research into its pharmacodynamics would provide more insights into its specific mechanisms.
Chemical properties include:
These properties are essential for assessing its suitability in various applications.
Methyl 4-(2-(6-(indolin -1 -yl)methyl)-4 -oxo -4 H -pyran -3 -yloxy)acetamido)benzoate has potential applications in:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: